molecular formula C16H14BrNO B11348847 5-bromo-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11348847
M. Wt: 316.19 g/mol
InChI Key: HLHSUYGNFWKKRE-UHFFFAOYSA-N
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Description

5-bromo-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position, a 4-methylbenzyl group at the 3-position, and a ketone group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions . Another approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or Suzuki–Miyaura coupling, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the indole ring can lead to distinct properties and applications compared to other similar compounds .

Properties

Molecular Formula

C16H14BrNO

Molecular Weight

316.19 g/mol

IUPAC Name

5-bromo-3-[(4-methylphenyl)methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C16H14BrNO/c1-10-2-4-11(5-3-10)8-14-13-9-12(17)6-7-15(13)18-16(14)19/h2-7,9,14H,8H2,1H3,(H,18,19)

InChI Key

HLHSUYGNFWKKRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

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